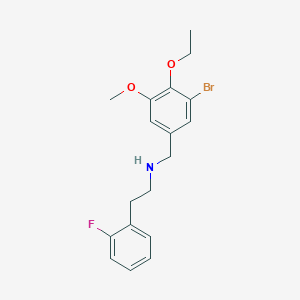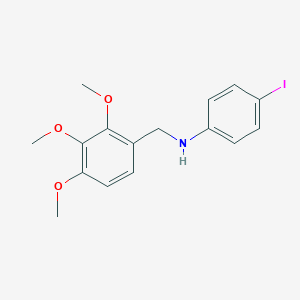![molecular formula C27H24N2O4 B283346 N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as DPP4 inhibitor, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP4), which is responsible for breaking down incretin hormones that regulate blood glucose levels.
作用機序
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors work by inhibiting the enzyme N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide, which is responsible for breaking down incretin hormones such as GLP-1 and GIP. By inhibiting N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide, N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors increase the levels of these hormones, which in turn stimulate the release of insulin from the pancreas and reduce the production of glucose by the liver. This results in lower blood glucose levels and improved glycemic control.
Biochemical and Physiological Effects:
In addition to their effects on blood glucose levels, N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have been shown to have beneficial effects on other metabolic parameters, such as lipid profiles and blood pressure. N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardiovascular benefits. However, some studies have also suggested that N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors may increase the risk of heart failure.
実験室実験の利点と制限
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have several advantages for use in lab experiments, including their specificity for N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide and their ability to inhibit N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide activity in vivo. However, N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors also have some limitations, such as their potential off-target effects and the need for high concentrations to achieve complete inhibition of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide activity.
将来の方向性
There are several future directions for research on N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors, including the development of novel N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors with improved pharmacokinetic and pharmacodynamic properties, the investigation of the long-term safety and efficacy of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors, and the exploration of the potential therapeutic benefits of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors in other diseases beyond type 2 diabetes. Additionally, further research is needed to better understand the mechanisms underlying the cardiovascular benefits of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors and to identify patients who may benefit most from N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitor therapy.
合成法
The synthesis of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. One of the most commonly used methods for synthesizing N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors is the solid-phase synthesis method, which involves attaching the starting materials to a solid support and then adding the coupling agents to form the desired product.
科学的研究の応用
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. In addition, recent research has shown that N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors may have beneficial effects on cardiovascular disease, Alzheimer's disease, and cancer. N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have also been studied for their potential use in combination therapy with other medications, such as GLP-1 receptor agonists and SGLT2 inhibitors.
特性
分子式 |
C27H24N2O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
N-[3-(2,2-diphenylpropanoylamino)-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H24N2O4/c1-27(19-10-5-3-6-11-19,20-12-7-4-8-13-20)26(31)29-22-18-21(15-16-23(22)32-2)28-25(30)24-14-9-17-33-24/h3-18H,1-2H3,(H,28,30)(H,29,31) |
InChIキー |
HYDXJBNIGQBHPW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)




![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)

![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)